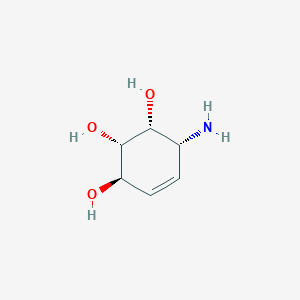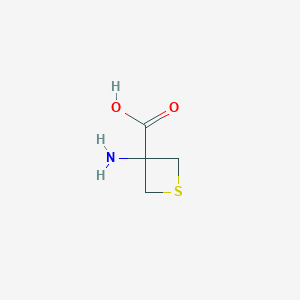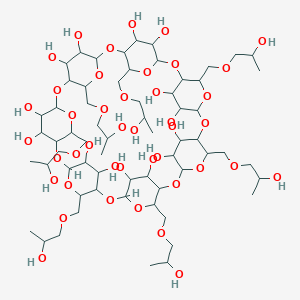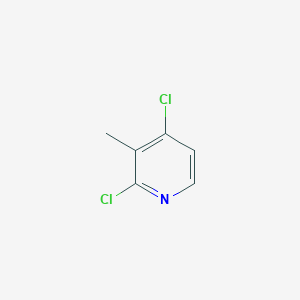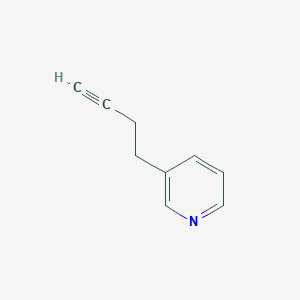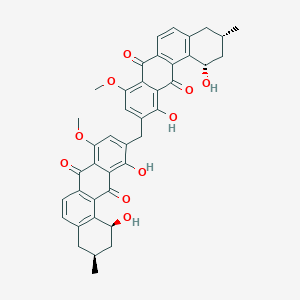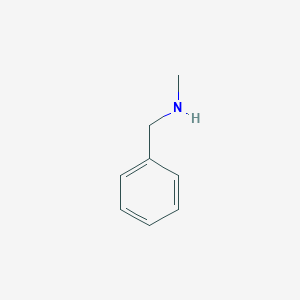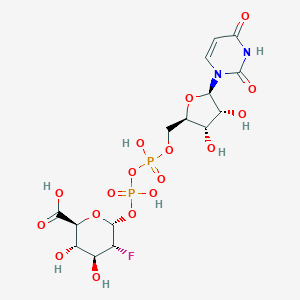![molecular formula C18H30O5 B140861 (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid CAS No. 148682-73-9](/img/structure/B140861.png)
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid, also known as Resolvin D1 (RvD1), is a specialized pro-resolving mediator (SPM) derived from omega-3 fatty acids. RvD1 is a potent lipid molecule that plays a crucial role in inflammation resolution and tissue repair.
Mechanism Of Action
RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. RvD1 binding to these receptors activates intracellular signaling pathways that promote inflammation resolution and tissue repair. RvD1 has been shown to inhibit neutrophil recruitment, enhance macrophage phagocytosis, and promote efferocytosis (clearance of apoptotic cells).
Biochemical And Physiological Effects
RvD1 has several biochemical and physiological effects that contribute to its anti-inflammatory and pro-resolving properties. RvD1 promotes the production of anti-inflammatory cytokines, such as IL-10 and TGF-β, and inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. RvD1 also reduces the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and tissue damage.
Advantages And Limitations For Lab Experiments
RvD1 has several advantages for lab experiments, including its stability, easy synthesis, and availability. RvD1 can be synthesized in large quantities and is stable under physiological conditions. However, RvD1 has some limitations, including its short half-life and the need for specific receptors for its action. RvD1 is rapidly metabolized in vivo, which limits its therapeutic potential. Moreover, RvD1 requires specific GPCRs for its action, which may limit its effectiveness in certain diseases.
Future Directions
There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases. Stable RvD1 analogs could have improved pharmacokinetic properties and therapeutic potential. Identification of new receptors for RvD1 action could provide new targets for the development of anti-inflammatory drugs. Investigation of the role of RvD1 in chronic inflammatory diseases, such as atherosclerosis and diabetes, could provide new insights into the pathogenesis of these diseases and potential therapeutic interventions.
Conclusion:
RvD1 is a potent lipid mediator derived from omega-3 fatty acids that plays a crucial role in inflammation resolution and tissue repair. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases. RvD1 exerts its anti-inflammatory and pro-resolving effects by binding to specific GPCRs and activating intracellular signaling pathways. RvD1 has several advantages for lab experiments, including its stability and availability, but also has some limitations, including its short half-life and the need for specific receptors for its action. There are several future directions for RvD1 research, including the development of stable RvD1 analogs, identification of new receptors for RvD1 action, and investigation of the role of RvD1 in chronic inflammatory diseases.
Synthesis Methods
RvD1 is synthesized from docosahexaenoic acid (DHA), which is an omega-3 fatty acid found in fish oil. The biosynthesis of RvD1 involves several enzymatic reactions, including lipoxygenase (LOX) and cytochrome P450 (CYP) pathways. The first step involves the conversion of DHA to 17S-hydroperoxy-DHA (17S-HpDHA) by 15-LOX or 12-LOX. The 17S-HpDHA is then converted to RvD1 by the action of aspirin-triggered 15-epi-lipoxin A4 synthase (ATLAS) or CYP450 enzymes.
Scientific Research Applications
RvD1 has been extensively studied for its anti-inflammatory and pro-resolving properties. RvD1 has been shown to reduce inflammation and promote tissue repair in various animal models of diseases, including acute lung injury, sepsis, colitis, and periodontitis. RvD1 has also been shown to promote wound healing and bone regeneration. RvD1 has potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and cardiovascular diseases.
properties
CAS RN |
148682-73-9 |
|---|---|
Product Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
Molecular Formula |
C18H30O5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-14(19)10-11-17-15(16(20)12-13-23-17)8-5-6-9-18(21)22/h5-6,10-11,14-17,19-20H,2-4,7-9,12-13H2,1H3,(H,21,22)/b6-5-,11-10+/t14?,15-,16-,17+/m0/s1 |
InChI Key |
CMBTXTLLBGRNAY-LEARKBIKSA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@@H]1[C@H]([C@H](CCO1)O)C/C=C\CC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CCO1)O)CC=CCC(=O)O)O |
synonyms |
11-dehydro-2,3-dinor-thromboxane B2 11-dehydro-2,3-dinor-TXB2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



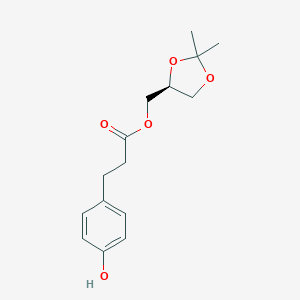

![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

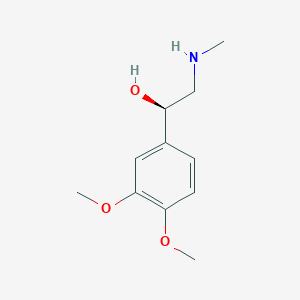
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
